![molecular formula C12H18N4O2S B6626156 N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide, also known as MRS 2578, is a selective antagonist for the P2Y6 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes such as inflammation, immune response, and neuronal signaling.
Mecanismo De Acción
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 selectively antagonizes the P2Y6 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines and chemokines. By blocking this receptor, N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 reduces inflammation and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α in vitro and in vivo. It has also been found to inhibit the migration of immune cells to the site of inflammation. In addition, N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 has been shown to induce apoptosis in cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 is a selective antagonist for the P2Y6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, it is important to note that N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 may have off-target effects on other purinergic receptors and should be used with caution in experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578. First, more research is needed to fully understand the role of the P2Y6 receptor in various diseases and physiological processes. Second, the development of more selective and potent P2Y6 receptor antagonists could lead to the discovery of new therapeutic targets. Finally, the use of N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 in combination with other drugs could enhance its therapeutic potential in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 involves the reaction of 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-amine with 1,5-dibromopentane in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with sulfamide to yield N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578.
Aplicaciones Científicas De Investigación
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, cancer, and inflammation. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide 2578 has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-3-4-5-8-19(17,18)15-11-6-7-12-13-10(2)14-16(12)9-11/h6-7,9,15H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYCDZBCYRZHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC1=CN2C(=NC(=N2)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

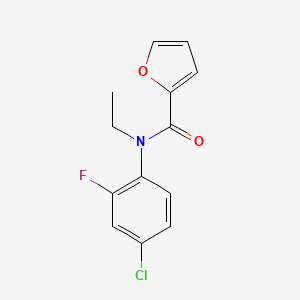
![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)
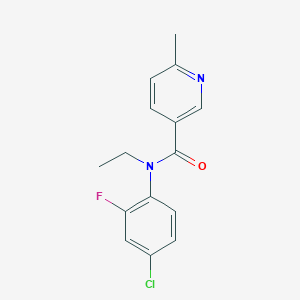
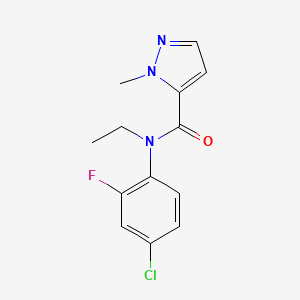
![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)
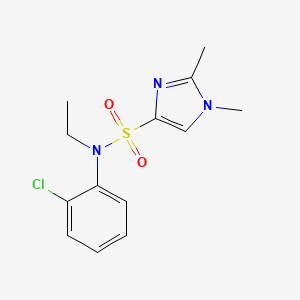
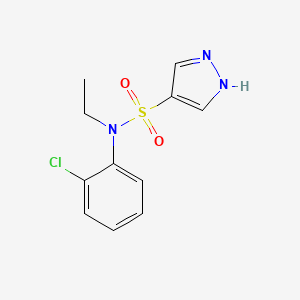
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
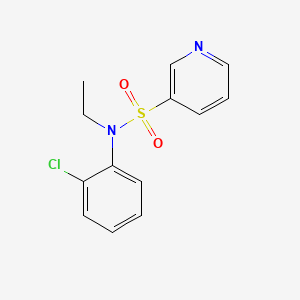
![N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626173.png)